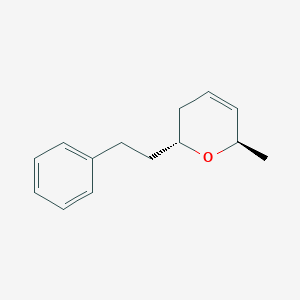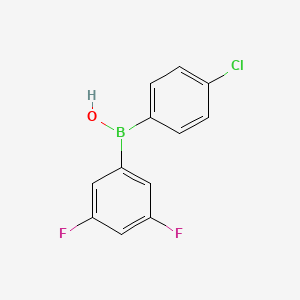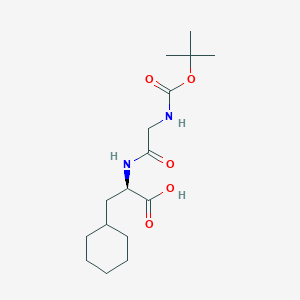![molecular formula C13H17ClO2 B14202958 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one CAS No. 873072-14-1](/img/structure/B14202958.png)
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one is an organic compound with the molecular formula C₁₃H₁₇ClO₂ It is characterized by the presence of a chloro group, a hydroxypropan-2-yl group, and a phenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one typically involves the reaction of 4-chlorobutanoyl chloride with 4-(2-hydroxypropan-2-yl)phenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-chloro-1-[4-(2-oxopropan-2-yl)phenyl]butan-1-one or 4-chloro-1-[4-(2-carboxypropan-2-yl)phenyl]butan-1-one.
Reduction: Formation of 4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-ol.
Substitution: Formation of 4-amino-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one or 4-thio-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one.
Aplicaciones Científicas De Investigación
4-Chloro-1-[4-(2-h
Propiedades
Número CAS |
873072-14-1 |
|---|---|
Fórmula molecular |
C13H17ClO2 |
Peso molecular |
240.72 g/mol |
Nombre IUPAC |
4-chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,16)11-7-5-10(6-8-11)12(15)4-3-9-14/h5-8,16H,3-4,9H2,1-2H3 |
Clave InChI |
KWPUQYVERIJBLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


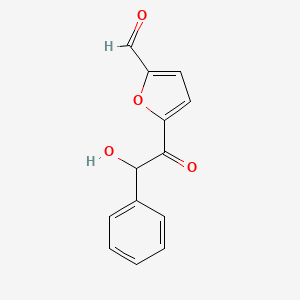
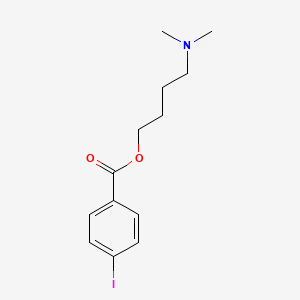


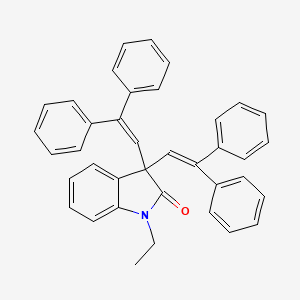
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
